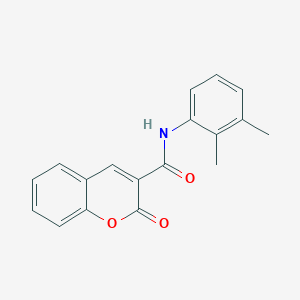

N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-6-5-8-15(12(11)2)19-17(20)14-10-13-7-3-4-9-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCLPGRVWVWXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recrystallization Techniques

Recrystallization remains the cornerstone of purification for this compound. Optimal solvents include dichloromethane and ethanol, which balance solubility and selectivity. For example, recrystallization from dichloromethane at −20°C achieves >95% purity by removing unreacted aniline and polymeric side products.

Chromatographic Methods

Silica gel column chromatography with gradient elution (ethyl acetate/hexane) resolves regioisomeric impurities. Analytical thin-layer chromatography (TLC) using UV detection ensures fraction homogeneity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| One-Pot (POCl₃) | 70% | High | Moderate | Industrial |

| Acid-Catalyzed Condensation | 75% | Moderate | Low | Lab-scale |

| EDCI Coupling | 60% | High | High | Lab-scale |

Critical Evaluation :

-

The one-pot method excels in scalability and yield, making it preferable for industrial applications.

-

Acid-catalyzed condensation offers simplicity but requires careful pH control to avoid hydrolysis.

-

EDCI coupling, while versatile, incurs higher costs and longer reaction times.

Mechanistic and Kinetic Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Overview

N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are recognized for their broad range of biological activities. The compound's structure includes a chromene core, which is known for its pharmacological potential.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

Biology

The compound is extensively studied for its biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth in vitro and in vivo models.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders. Its ability to modulate gene expression and enzyme activity makes it a candidate for drug development.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through HDAC inhibition.

- Anti-inflammatory Studies : In vitro experiments demonstrated that the compound could effectively reduce the production of inflammatory mediators in macrophage cultures, suggesting its potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Benzo[f]chromene Derivatives

- N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) :

- Structure : The chromene core is replaced with a benzo[f]chromene system, extending π-conjugation.

- Properties : Higher melting point (277.1–279.2°C) due to enhanced intermolecular forces from the fused aromatic system. Yield: 74.4% via acid chloride-amine coupling .

- Significance : Extended conjugation may improve fluorescence or binding affinity in biological systems.

Dihydropyridine Derivatives

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

- Structure : Chromene replaced with a dihydropyridine ring.

- Properties : Near-planar conformation with a dihedral angle of 8.38° between aromatic rings. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .

- Significance : The lactam tautomer stabilizes the structure, influencing solubility and crystallinity.

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

N-(3-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide :

N-(3-Bromo-2-methylphenyl) Analogs :

Alkyl and Alkoxy Derivatives

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :

- 7-(Diethylamino)-N-(p-tolyl)-2-oxo-2H-chromene-3-carboxamide: Structure: Diethylamino group at position 7 and p-tolyl on the carboxamide. Properties: Molecular weight 350.41 g/mol. The diethylamino group may confer fluorescence, useful in imaging applications .

Functional Group Additions

Physicochemical Properties

Biological Activity

N-(2,3-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylphenyl amine. The resultant compound features a chromene core substituted with a dimethylphenyl group at the amide position, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of chromene derivatives. For instance, compounds similar to this compound have shown selective inhibition against tumor-associated carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibitory constants (Ki) for these isoforms can be as low as 0.2 µM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Inhibition Constants for Carbonic Anhydrase Isoforms

| Compound | CA I (µM) | CA II (µM) | CA IX (µM) | CA XII (µM) |

|---|---|---|---|---|

| N-(2,3-Dimethylphenyl)-... | >10 | >10 | 0.5 | 0.6 |

| Other Coumarin Derivatives | 9.2 | 9.7 | 0.2 | 0.25 |

This selectivity for tumor-associated isoforms suggests that this compound could be developed into a therapeutic agent targeting hypoxic tumors .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of carbonic anhydrases that contribute to pH regulation in tumor microenvironments. By disrupting this balance, the compound may hinder tumor growth and promote apoptosis in cancer cells .

Neuroprotective Effects

Compounds derived from the coumarin structure have been studied for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Some derivatives exhibit significant acetylcholinesterase inhibitory activity, which is beneficial in enhancing cognitive function by increasing acetylcholine levels in the brain .

Table 2: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| N-(2,3-Dimethylphenyl)-... | 5.5 |

| Standard Inhibitor (Donepezil) | 0.1 |

Case Studies

Several case studies have documented the efficacy of chromene derivatives in preclinical models:

- Breast Cancer Model : A study demonstrated that a related compound significantly inhibited MCF-7 breast cancer cell proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that these compounds induced apoptosis through caspase activation pathways .

- Neurodegenerative Models : In models simulating Alzheimer’s disease, derivatives showed improved cognitive performance metrics when compared to control groups treated with standard medications .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodology : Synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with substituted anilines. For example, analogous coumarin carboxamides are synthesized via nucleophilic acyl substitution using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux. Purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., acetone) to obtain crystals for structural analysis . Key Parameters :

| Reagent/Condition | Role | Example |

|---|---|---|

| K₂CO₃ | Base (deprotonation) | 1.5–2.0 eq |

| DMF | Solvent (polar aprotic) | 10–20 mL/mmol |

| Allyl bromide | Electrophile | 1.2 eq |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ ~160–170 ppm). Coumarin C=O typically resonates at δ ~160 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- FT-IR : Confirm lactam C=O (1650–1750 cm⁻¹) and amide N–H (3200–3400 cm⁻¹).

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its molecular structure?

Methodology : Crystals grown via slow evaporation (e.g., methanol/acetone) are analyzed using SHELX programs (SHELXL for refinement). Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms. Key metrics: R factor <0.05, data-to-parameter ratio >15 .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Analysis : Intermolecular N–H···O and C–H···O bonds form centrosymmetric dimers or chains, as seen in related carboxamides. Graph-set analysis (e.g., R₂²(8) motifs) reveals directional interactions that stabilize the lattice. For example, N–H···O (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) contribute to thermal stability .

Q. What strategies address tautomeric ambiguity in structural characterization?

Methodology : Tautomerism (e.g., keto-amine vs. enol-imine forms) is resolved via SC-XRD. For instance, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts the keto-amine tautomer, confirmed by bond lengths (C=O: 1.22 Å; N–H: 0.88 Å) . Computational DFT studies (e.g., Gaussian) can predict the dominant tautomer in solution.

Q. How can synthesis be optimized for high-yield, scalable production?

Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) .

- Catalyst screening : Pd-based catalysts for coupling reactions improve yields (e.g., from 60% to >85%).

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. What contradictions arise in biological activity data, and how are they resolved?

Case Study : Discrepancies in anti-cancer IC₅₀ values (e.g., 5–50 µM across cell lines) may stem from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., doxorubicin) and validate via dose-response curves .

Q. How are computational methods used to predict reactivity or drug-likeness?

Methodology :

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., C-4 position for substitution).

- ADMET profiling : Tools like SwissADME assess LogP (~3.5), solubility (<−4.0), and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.